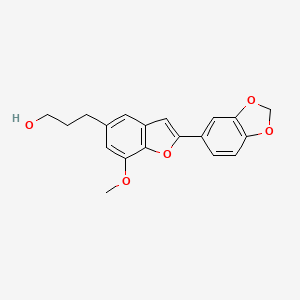
丁香酚
描述
Egonol is a member of the class of 1-benzofurans . It has been isolated from Styrax agrestis and has a role as a plant metabolite .
Synthesis Analysis
Egonol derivatives have been synthesized and evaluated for their antimicrobial activities . An efficient method for the total synthesis of egonol in five steps via Sonogashira coupling reaction has been reported .
Molecular Structure Analysis
Egonol has a molecular formula of C19H18O5 . It is 1-benzofuran substituted by a methoxy group at position 7, a 1,3-benzodioxol-5-yl group at position 2 and a 3-hydroxypropyl group at position 5 .
Chemical Reactions Analysis
Eugenol, a compound similar to Egonol, readily undergoes double displacement reaction with Iron (III) chloride . It also reacts with bromine forms 1,3 – Dibromobutyl benzene and oxygen .
Physical And Chemical Properties Analysis
Egonol has a molecular weight of 326.3 g/mol . It is a weak acid which is soluble in organic solvents .
科学研究应用
抗菌特性
丁香酚因其抗菌特性而被广泛研究 . 它已显示出广泛的生物活性,如抗真菌和抗菌 . 这使其成为针对多种疾病具有治疗潜力的药物和其他产品的潜在成分 .
抗炎和抗氧化特性
丁香酚还具有抗炎和抗氧化特性 . 这些特性使其成为治疗炎症和氧化应激起重要作用的疾病的潜在成分 .
镇痛特性
丁香酚的镇痛特性已在科学研究中得到认可 . 这表明它在疼痛管理中的潜在用途 .
抗癌特性
丁香酚在各种研究中已显示出抗癌特性 . 它作为各种医药产品的潜在成分仍然是科学研究的重要对象,包括那些用于治疗人类肺癌的医药产品 .
抗寄生虫特性
丁香酚已被发现具有抗寄生虫特性 . 这表明它在治疗寄生虫感染中的潜在用途 .
食品工业应用
丁香酚用作存储植物、谷物、水果和牲畜的食品保护剂 . 它的抗菌活性使其在食品工业中发挥作用 .
环氧树脂复合材料的生产
丁香酚已成功用于生产环氧树脂复合材料,作为偶联剂、环氧单体、阻燃剂、固化剂和改性剂的成分 . 它还减少了热固性复合材料对环境的负面影响,并且在某些情况下,使它们能够生物降解 .
美容应用
由于其已知的抗菌、抗病毒、抗真菌、抗癌、抗炎和抗氧化特性,丁香酚长期以来一直在多个领域使用,例如美容、医药和药理学 .
这些只是丁香酚在科学研究中的众多应用中的一部分。 它是一种用途广泛的化合物,具有广泛的用途,并且继续成为活跃的研究领域 .
未来方向
Eugenol remains of great interest to researchers, since its multidirectional action allows it to be a potential component of drugs and other products with therapeutic potential against a range of diseases . The reports also depict the advancement of novel nano-drug delivery approaches upgrading the therapeutic profile of eugenol . Therefore, eugenol nanoformulations may have enormous potential for both the treatment and prevention of cancer .
作用机制
Target of Action
Egonol, also known as Eugenol, is a naturally occurring phenolic molecule found in several plants such as cinnamon, clove, and bay leaves . . This suggests that its targets may include ion channels or other components of the neuronal signaling machinery.
Mode of Action
The exact mechanism of action of Egonol is unknown. It has been shown to interrupt action potentials, which may be involved in its anti-pain activity . Research has also shown Egonol to have anti-inflammatory, neuroprotective, antipyretic, antioxidant, antifungal, and analgesic properties . It is believed that Egonol’s hydrophobic nature enables it to permeate the lipopolysaccharide of the Gram-negative bacterial plasma membrane and modifies the cell structure .
Biochemical Pathways
Egonol has been found to induce cytotoxicity, inhibit phases of the cell cycles, programmed cell death, and autophagy in studied cancer lines . It has also been shown to affect cancer cells as an antioxidant, preventing mutation, and as a pro-oxidant, influencing signal pathways and killing cancer cells . Furthermore, Egonol has been shown to suppress the PI3/AKT pathway and reduce MMP-2, which are involved in cell proliferation and metastasis .
Pharmacokinetics
As a volatile phenolic bioactive compound, it is likely to be rapidly absorbed and distributed throughout the body . More research is needed to fully understand the pharmacokinetics of Egonol.
Result of Action
At the molecular level, Egonol has been shown to induce apoptosis via the mitochondrial pathway by modulating the Bcl-2 family proteins, apoptotic protease activating factor 1 (Apaf-1), cytochrome c, and caspases . At the cellular level, Egonol has been shown to inhibit the growth of various types of cancer cells, including breast, cervical, lung, prostate, melanomas, leukemias, osteosarcomas, gliomas, etc .
生化分析
Biochemical Properties
Egonol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to induce cytotoxicity, inhibit phases of the cell cycles, programmed cell death, and auto-phagocytosis in studied cancer lines .
Cellular Effects
Egonol has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Egonol exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
属性
IUPAC Name |
3-[2-(1,3-benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-21-18-8-12(3-2-6-20)7-14-10-16(24-19(14)18)13-4-5-15-17(9-13)23-11-22-15/h4-5,7-10,20H,2-3,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLZBKQSLGCZGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(=C2)C3=CC4=C(C=C3)OCO4)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70967474 | |
| Record name | 3-[2-(2H-1,3-Benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70967474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Egonol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034279 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
530-22-3 | |
| Record name | Egonol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(2H-1,3-Benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70967474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Egonol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034279 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
117.5 - 118 °C | |
| Record name | Egonol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034279 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



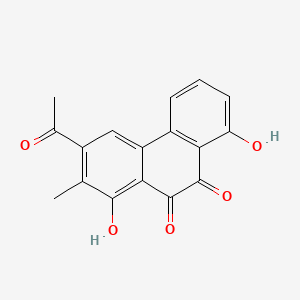
![3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide](/img/structure/B1663270.png)
![5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide](/img/structure/B1663271.png)
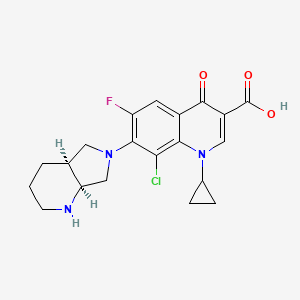
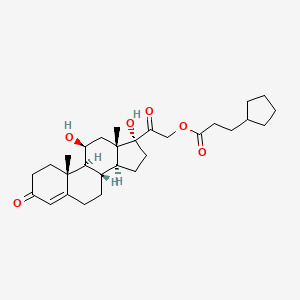
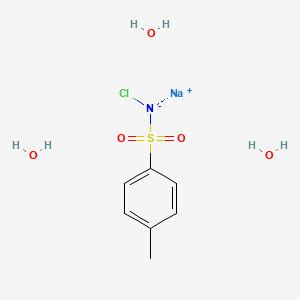
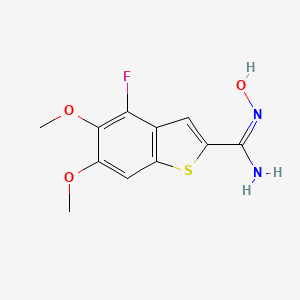

![7-[3-(4-Benzhydryloxypiperidin-1-yl)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B1663284.png)

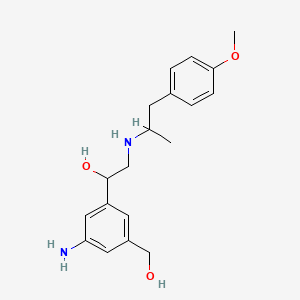
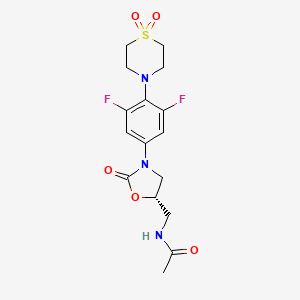

![5-[[4-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1663292.png)